N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide
Description
N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide is a compound that has caught the attention of researchers due to its unique chemical structure and potential applications. Its multiple functional groups make it an interesting subject for various scientific investigations.
Properties
IUPAC Name |
N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F5N2O3/c1-9-2-3-12(26-15(17)18)10(4-9)6-22-14(25)11-5-13(24)23(7-11)8-16(19,20)21/h2-4,11,15H,5-8H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCJOTZOMQRGSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)F)CNC(=O)C2CC(=O)N(C2)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F5N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the 2-(difluoromethoxy)-5-methylphenyl derivative. This is then reacted with appropriate reagents to introduce the pyrrolidine and carboxamide functionalities.
Industrial Production Methods: Scaling up the synthesis to an industrial level often involves optimizing the reaction conditions to ensure high yield and purity. This might include refining the use of catalysts, solvents, and temperature controls.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of difluoromethoxy and trifluoroethyl groups makes it particularly susceptible to nucleophilic attacks.
Common Reagents and Conditions: Reactions typically involve reagents like oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major Products Formed: Depending on the reaction, the major products can range from hydroxylated derivatives to completely different compounds resulting from substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a starting material or intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology: Biologically, it can be studied for its interactions with various biomolecules, potentially serving as a lead compound in drug discovery.
Medicine: Medically, researchers might explore its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties, owing to its structural similarities to known bioactive molecules.
Industry: In industrial applications, the compound's stability and reactivity can be harnessed in the manufacturing of specialty chemicals or advanced materials.
Mechanism of Action
The compound's mechanism of action involves its interactions with specific molecular targets within biological systems. This might include binding to enzymes, receptors, or DNA, thereby influencing various biochemical pathways. Understanding these interactions can shed light on its potential therapeutic effects.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide stands out due to its unique combination of functional groups
Similar Compounds
This compound
N-[[(2-chloro-5-methylphenyl)methyl]-5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide
N-[[(2-(trifluoromethoxy)-5-methylphenyl)methyl]-5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide
Each has slight variations in their functional groups, affecting their chemical behavior and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
